2-酮-3-脱氧-6-磷酸葡萄糖酸

描述

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a key intermediate of the Entner-Doudoroff (ED) pathway for sugar degradation and of sugar acid and sugar polymer breakdown in many organisms . It is also known as a signal for carbon catabolite repression of phenylacetic acid metabolism in Pseudomonas putida KT2440 .

Synthesis Analysis

The enzymatic synthesis of KDPG involves the dehydration of 6-phosphogluconate (6PG) using the 6PG dehydratase/Entner-Doudoroff dehydratase (EDD) from Caulobacter crescentus . The enzyme is recombinantly produced in Escherichia coli, purified to apparent homogeneity in a simple one-step procedure using nickel ion affinity chromatography .Molecular Structure Analysis

The crystal structure of KDPG aldolase from Pseudomonas putida has been refined to a crystallographic residual R = 17.1% (R (free) = 21.4%) . The structure of KDPG aldolase at 2.8 Angstroms resolution has been reported .Chemical Reactions Analysis

KDPG is a key enzyme in the Entner-Doudoroff pathway which catalyzes the cleavage of KDPG via a class I Schiff-base mechanism . The Entner–Doudoroff pathway uses the unique enzymes 6-phosphogluconate dehydratase aldolase and 2-keto-deoxy-6-phosphogluconate (KDPG) aldolase to catabolize glucose to pyruvate .科学研究应用

抑菌特性

研究表明,作为 Entner-Doudoroff 通路中的关键中间体,KDPG 的积累可以抑制细菌的生长。在大肠杆菌中,细胞内 KDPG 浓度的增加与生长显着下降相关,导致抑菌而不是杀菌作用。这一发现表明在控制细菌生长和研究细菌代谢途径中具有潜在应用 (Fuhrman 等人,1998).

酶促行为和特异性

对 2-酮-3-脱氧-6-磷酸葡萄糖酸醛缩酶的研究揭示了其作用机制。该酶的可逆性和其反应特性已经确定,为理解其在代谢过程中的作用提供了有价值的信息 (Meloche 和 Wood,1964)。此外,该酶的特异性和结构方面已得到广泛研究,这对于理解其在各种生化途径中的功能至关重要 (Wood,1972).

结构分析

已经对 KDPG 醛缩酶进行了详细的结构分析,包括高分辨率的研究。这些研究提供了对酶的分子结构和活性位点构型的更深入理解,这对于设计其活性的抑制剂或调节剂至关重要 (Mavridis 等人,1978).

酶促合成

已经报道了 KDPG 的酶促合成,这对于代谢研究和生物技术应用具有重要意义。例如,已经证明使用来自弯曲杆菌的 6PG 脱水酶高效生物催化生产 KDPG,突出了其合成关键代谢中间体的潜力 (Krevet 等人,2020).

生化和生物物理研究

KDPG 醛缩酶也因其双功能特性而受到研究,例如它对 2-酮-4-羟基戊二酸裂解的活性。这扩展了我们对该酶的多功能性和在各种生化途径中的潜在应用的理解 (Taha 和 Deits,1994).

代谢途径分析

研究还集中在 Entner-Doudoroff 通路中代谢物的检测和分析上,其中 KDPG 是一个主要的中间体。为此,已经采用了 HPLC 和脉冲安培等技术,有助于研究途径酶及其动力学 (Taha 和 Deits,1994).

作用机制

未来方向

The availability of metabolic intermediates like KDPG is a prerequisite in many fields ranging from basic research, to biotechnological and biomedical applications as well as diagnostics . Future research may focus on improving the efficiency of KDPG synthesis and exploring its role in various metabolic pathways .

属性

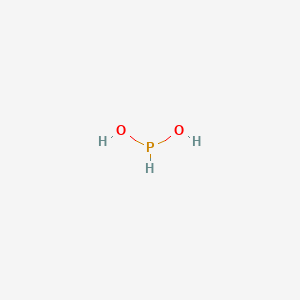

IUPAC Name |

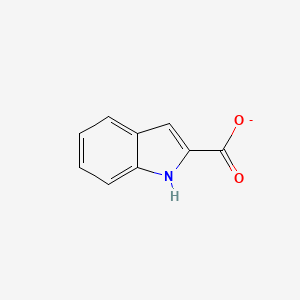

(4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O9P/c7-3(1-4(8)6(10)11)5(9)2-15-16(12,13)14/h3,5,7,9H,1-2H2,(H,10,11)(H2,12,13,14)/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPRPPOVAXRCED-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](COP(=O)(O)O)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Keto-3-deoxy-6-phosphogluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

27244-54-8 | |

| Record name | 2-keto-3-Deoxy-6-phospho-D-gluconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27244-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Keto-3-deoxy-6-phosphogluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027244548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Keto-3-deoxy-6-phosphogluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,27-Dihydroxy-21-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-36-phenyl-20,41-dioxa-13,34,36,38-tetrazapentacyclo[31.5.2.16,10.013,18.034,38]hentetraconta-14,16,39-triene-11,12,19,23,29,35,37-heptone](/img/structure/B1230483.png)

![L-Asparagine, N2-[(2,4-dihydroxyphenyl)acetyl]-](/img/structure/B1230492.png)

![3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1230493.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B1230496.png)

![N,N,4-trimethyl-2-[[(5-methyl-2-furanyl)-oxomethyl]amino]-5-thiazolecarboxamide](/img/structure/B1230499.png)

![1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B1230500.png)